M7G(3'-OMe-5')pppA(2'-OMe) is a modified nucleoside compound that plays a significant role in the study of RNA biology, particularly in the synthesis and functionality of messenger RNA. This compound features a 7-methylguanylate cap structure, which is crucial for mRNA stability and translation efficiency in eukaryotic cells. The presence of 3'-O-methyl and 2'-O-methyl modifications enhances its biochemical properties, making it a valuable tool in molecular biology research.
The compound can be synthesized through various chemical methods, often utilizing enzymatic processes or chemical synthesis techniques. The methylation of nucleotides is a common strategy employed to enhance the stability and functionality of RNA molecules.
M7G(3'-OMe-5')pppA(2'-OMe) falls under the category of nucleoside analogs and capped RNA. It is specifically classified as a cap analog, which mimics the natural cap structure found at the 5' end of eukaryotic mRNA.
The synthesis of M7G(3'-OMe-5')pppA(2'-OMe) typically involves several key steps:
The synthesis may employ solid-phase synthesis techniques or liquid-phase reactions, depending on the desired scale and purity of the final product. Recent patents have described methods for synthesizing capped RNAs that include this specific compound, focusing on optimizing yield and purity through controlled reaction conditions .
The molecular structure of M7G(3'-OMe-5')pppA(2'-OMe) consists of:
The molecular formula for M7G(3'-OMe-5')pppA(2'-OMe) is C13H17N5O7P, with a molecular weight of approximately 357.27 g/mol. Its structural integrity is vital for its biological function, particularly in mRNA stability and translation initiation.
M7G(3'-OMe-5')pppA(2'-OMe) participates in several biochemical reactions:
The incorporation of this compound into RNA transcripts can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm successful capping and methylation .
M7G(3'-OMe-5')pppA(2'-OMe) functions primarily as a protective cap for mRNA molecules:
Studies have shown that mRNAs with modified caps exhibit enhanced translation rates compared to those with unmodified caps .
M7G(3'-OMe-5')pppA(2'-OMe) is typically soluble in water and exhibits stability under physiological conditions, making it suitable for use in biological assays.
The compound is sensitive to hydrolysis, particularly under alkaline conditions, which can lead to degradation. Its reactivity profile allows it to participate effectively in biochemical assays involving RNA manipulation.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed to analyze the purity and structural characteristics of M7G(3'-OMe-5')pppA(2'-OMe).
M7G(3'-OMe-5')pppA(2'-OMe) has numerous applications in molecular biology:
The discovery of mRNA capping emerged from pioneering virology research in the early 1970s, when studies on insect cytoplasmic polyhedrosis virus (CPV) and human reovirus revealed unexpected terminal structures. Researchers at Japan's National Institute of Genetics observed that viral genomic RNA contained a blocked methylated 5′ terminus resistant to standard labeling techniques. This structure, initially termed "NNM" (non-nucleoside material), was later identified as the foundational m7G-cap structure [1]. These viral systems served as crucial models because they contained self-contained RNA polymerases that facilitated the identification of methylation-coupled transcription mechanisms. The addition of S-adenosyl-L-methionine (a natural methylation donor) to in vitro transcription reactions demonstrated that capped RNA synthesis occurred in virally encoded polymerases before cellular enzymes were characterized [1] [5].
This viral research established the biochemical paradigm for cap formation: hydrolysis of the 5′-γ-phosphate by RNA triphosphatase, guanylyl transfer via guanylyltransferase, and N7-methylation by methyltransferase. Crucially, these studies revealed that capped viral mRNAs exhibited enhanced translational efficiency and stability compared to uncapped transcripts, explaining why eukaryotic viruses had evolved mechanisms to either synthesize caps de novo or "snatch" caps from host mRNAs [5]. The subsequent discovery that virtually all eukaryotic cellular mRNAs shared this m7G-cap structure transformed molecular biology, establishing capping as a universal hallmark of eukaryotic mRNA distinct from prokaryotic transcripts [1] [3].
Table 1: Evolution of Cap Structure Discovery
| Year | Milestone | Experimental System | Key Finding |
|---|---|---|---|
| Early 1970s | Identification of blocked 5′ termini | Cytoplasmic polyhedrosis virus (CPV) dsRNA | Presence of 2′-O-methylated nucleotide resisting enzymatic labeling |
| 1975 | Structural characterization | Reovirus/vaccinia virus mRNAs | Identification of m7GpppNm as the cap structure |
| Late 1970s | Functional significance | In vitro translation systems | m7G cap essential for ribosome binding and translation initiation |
| 1980s | Enzymatic pathway | Vaccinia virus capping enzyme | Characterization of triphosphatase-guanylyltransferase-methyltransferase cascade |
The precise characterization of cap structures hinged on deciphering methylation patterns. Initial terminal nucleotide analyses of CPV RNA revealed enigmatic chemical properties: the 5′ ends displayed altered electrophoretic mobility and unexpected resistance to periodate oxidation and β-elimination. This was ultimately traced to the presence of 2′-O-methylated nucleotides, which provided critical evidence for the existence of ribose methylation in addition to guanosine N7-methylation [1]. This led to the classification of cap structures based on their methylation status: Cap 0 (m7GpppN), Cap 1 (m7GpppNm), and Cap 2 (m7GpppNmpNm), where methylation status correlates with biological function and taxonomic distribution [3].
The differential methylation patterns proved biologically significant. Lower eukaryotes like yeast predominantly utilize Cap 0 structures, while higher organisms exhibit more extensive 2′-O-methylation (Cap 1 and Cap 2). This methylation hierarchy reflects functional specialization: N7-methylation of the guanosine is essential for cap recognition by translation initiation factors, while 2′-O-methylation of the first transcribed nucleotide (+1 position) provides stability against decapping enzymes and enables immune discrimination between self and non-self RNA [3] [5]. The discovery that 2′-O-methylation prevented activation of innate immune sensors (RIG-I, MDA5, TLRs) explained why viral RNAs lacking this modification triggered interferon responses, establishing Cap 1 as the evolutionarily optimized structure for mammalian mRNA function [3] [8].
Synthetic cap analogue development progressed through three distinct generations, culminating in advanced structures like M7G(3'-OMe-5')pppA(2'-OMe). The earliest cap analogues (e.g., m7GpppG) developed in the 1980s-1990s enabled in vitro synthesis of capped mRNAs but suffered from bidirectional incorporation by T7 RNA polymerase, resulting in ~50% of transcripts having inverted caps incapable of translation initiation [6]. The breakthrough came with Anti-Reverse Cap Analogues (ARCAs) in the early 2000s, where chemical modifications (typically O-methyl groups at the 3′-OH or 2′-OH of the m7Guo moiety) ensured unidirectional incorporation. This increased functional capping efficiency to ~80% and significantly enhanced protein expression [6] [9].
The pursuit of enhanced biological properties drove the next innovation wave: dinucleotide cap analogues incorporating modifications at the +1 nucleotide position. M7G(3'-OMe-5')pppA(2'-OMe) exemplifies this generation, combining 3′-O-methylation of m7Guo (to ensure proper orientation) with 2′-O-methylation of the initiating adenosine (to confer Cap 1 status). This structure, commercially developed as "Cap AG 3′OMe," mimics the natural Cap 1 configuration and provides critical immune-evasive properties essential for therapeutic applications [6] [7]. Recent innovations like LZCap AG(3'Acm) further optimize this scaffold by introducing 3′-acetylaminomethyl modifications to enhance eIF4E binding affinity and resistance to decapping enzymes, demonstrating ~1.5-fold higher protein expression than standard Cap 1 analogues in mammalian cells [7].
Table 2: Progression of Synthetic Cap Analogue Design
| Generation | Representative Structure | Key Modification | Functional Advantage |
|---|---|---|---|
| First Generation | m7GpppG | None | Basic cap functionality; bidirectional incorporation |
| Second Generation (ARCA) | m7³′OGpppG | 3′-O-methyl on m7Guo | Unidirectional incorporation; >80% correct orientation |
| Third Generation (Cap1) | M7G(3'-OMe-5')pppA(2'-OMe) | 3′-OMe-m7Guo + 2′-OMe-Ado | Cap 1 structure; reduced immunogenicity; enhanced stability |
| Next Generation | LZCap AG(3'Acm) | 3′-Acm-m7Guo + 2′-OMe-Ado | Higher eIF4E affinity; decapping enzyme resistance |
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